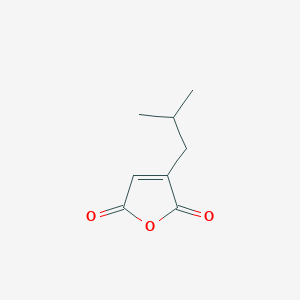
3-(2-Methylpropyl)furan-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropyl)furan-2,5-dione is an organic compound that belongs to the class of furans. It is characterized by a furan ring substituted with a 2-methylpropyl group at the third position and two carbonyl groups at the second and fifth positions. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing furans, including 3-(2-Methylpropyl)furan-2,5-dione, is the Paal-Knorr synthesis. This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be conducted under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of furans often involves the oxidation of hydrocarbons. For example, maleic anhydride, a related compound, is produced by the vapor-phase oxidation of n-butane. This process involves passing a mixture of n-butane and air through a catalyst bed at high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpropyl)furan-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furans.
Aplicaciones Científicas De Investigación
3-(2-Methylpropyl)furan-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropyl)furan-2,5-dione involves its reactivity with various nucleophiles and electrophiles. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions are crucial for its role in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Maleic Anhydride: Shares the furan-2,5-dione structure but lacks the 2-methylpropyl group.
Succinic Anhydride: Similar structure but with different substituents.
Furfural: Contains a furan ring but with an aldehyde group instead of carbonyl groups.
Uniqueness
3-(2-Methylpropyl)furan-2,5-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furans. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
64291-43-6 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)furan-2,5-dione |
InChI |
InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h4-5H,3H2,1-2H3 |
Clave InChI |
BBDLBFFZGXWYDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


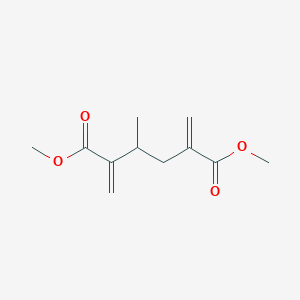
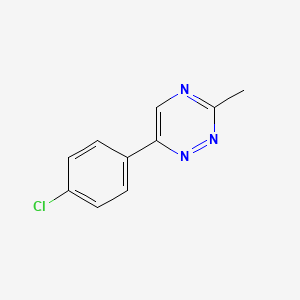
![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)

![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
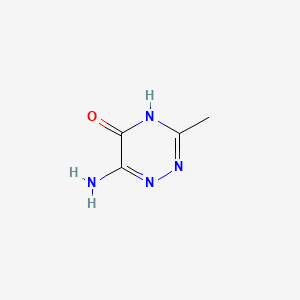
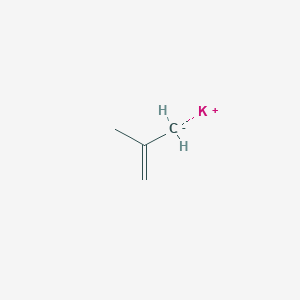
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
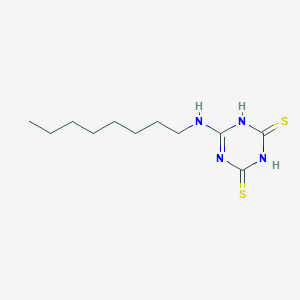

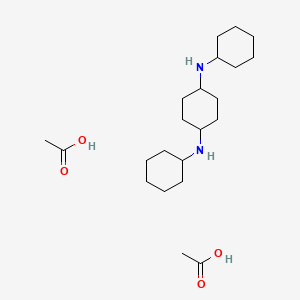
![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
